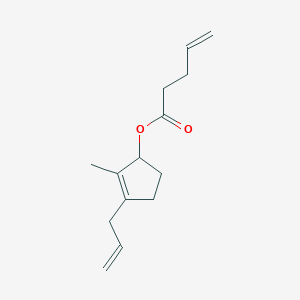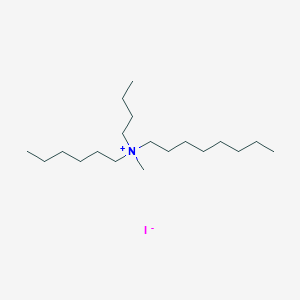![molecular formula C27H35NO B12587904 4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile CAS No. 607716-65-4](/img/structure/B12587904.png)
4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile is an organic compound with the molecular formula C27H35NO. It is known for its unique structure, which includes a dodecyloxy group attached to a phenyl ring, connected via an ethenyl linkage to a benzonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile typically involves a multi-step process. One common method starts with the preparation of 4-dodecyloxybenzaldehyde, which is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the ethenyl linkage.
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{(E)-2-[4-(Dodecyloxy)phenyl]vinyl}benzonitrile
- 4-[(E)-2-(4-{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}phenyl)diazen-1-yl]benzoic acid
Comparison
Compared to similar compounds, 4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile is unique due to its specific structural features, such as the dodecyloxy group and the ethenyl linkage. These features may confer distinct electronic properties and reactivity, making it a valuable compound for specific applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
607716-65-4 |
|---|---|
Formule moléculaire |
C27H35NO |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
4-[2-(4-dodecoxyphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C27H35NO/c1-2-3-4-5-6-7-8-9-10-11-22-29-27-20-18-25(19-21-27)13-12-24-14-16-26(23-28)17-15-24/h12-21H,2-11,22H2,1H3 |
Clé InChI |
CGDJODFFCFCPQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)

![L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-](/img/structure/B12587835.png)
![1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]-](/img/structure/B12587846.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol](/img/structure/B12587850.png)
![3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12587856.png)


![1-{4-[2-(2-Chlorophenyl)ethenyl]piperidin-1-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B12587882.png)
![5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587890.png)
![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)
![lithium;1-[2-(phenoxy)ethyl]piperidine](/img/structure/B12587901.png)

![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)
